molecular formula C18H19N3O2S B2600091 N-[(3-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide CAS No. 851689-66-2

N-[(3-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2600091
CAS No.: 851689-66-2
M. Wt: 341.43
InChI Key: YFYLTQNWXYVANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.43. The purity is usually 95%.
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Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-12-6-7-15-16(8-12)21-18(20-15)24-11-17(22)19-10-13-4-3-5-14(9-13)23-2/h3-9H,10-11H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYLTQNWXYVANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its significance in pharmacology.

Synthesis

The synthesis of this compound involves several steps that typically include the reaction of 3-methoxybenzylamine with 5-methyl-1H-benzothiazole in the presence of appropriate reagents. The yield and purity of the synthesized compound are critical for subsequent biological testing.

Biological Activity

The biological activity of this compound has been evaluated through various assays that assess its pharmacological properties. Key findings include:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

Microorganism MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus32Penicillin8
Escherichia coli64Ampicillin16
Pseudomonas aeruginosa128Ciprofloxacin4

Cytotoxicity

Cytotoxicity assays performed on human cancer cell lines demonstrated that the compound has a moderate cytotoxic effect, with IC50 values indicating potential for further development in cancer therapy.

Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

The proposed mechanism of action for this compound includes inhibition of specific enzymes involved in cell proliferation and survival pathways. This is supported by molecular docking studies that suggest strong binding affinity to target proteins associated with cancer cell growth.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Study : A recent study investigated the effects of the compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy : Another case study focused on the antimicrobial properties against resistant strains of bacteria, showing promising results that could lead to new treatments for infections caused by multidrug-resistant organisms.

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